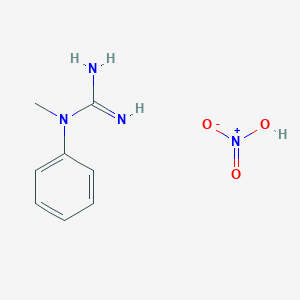
1-Metil-1-fenilguanidina; ácido nítrico
Descripción general
Descripción
1-Methyl-1-phenylguanidine; nitric acid is a compound that combines the properties of guanidines and nitric acid. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . Nitric acid, on the other hand, is a strong oxidizing agent commonly used in industrial and laboratory settings .
Aplicaciones Científicas De Investigación
1-Methyl-1-phenylguanidine has several scientific research applications:
Mecanismo De Acción
Guanidines
are a class of organic compounds that contain the functional group (NH2)C=NH. They are known to form strong hydrogen bonds, which can influence their interactions with biological targets . Guanidines are present in many natural products and compounds of medicinal interest . They have found application in a diversity of biological activities .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1-phenylguanidine; nitric acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as nitric oxide synthase, which is involved in the production of nitric oxide, a critical signaling molecule. The interaction between 1-Methyl-1-phenylguanidine; nitric acid and nitric oxide synthase involves the binding of the compound to the enzyme’s active site, leading to the modulation of its activity. Additionally, 1-Methyl-1-phenylguanidine; nitric acid can interact with proteins that contain guanidinium groups, facilitating hydrogen bonding and ion pairing interactions .
Cellular Effects
1-Methyl-1-phenylguanidine; nitric acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the nitric oxide signaling pathway, leading to changes in vasodilation and immune responses. Furthermore, 1-Methyl-1-phenylguanidine; nitric acid can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1-phenylguanidine; nitric acid involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-Methyl-1-phenylguanidine; nitric acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-phenylguanidine; nitric acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1-phenylguanidine; nitric acid is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-phenylguanidine; nitric acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced nitric oxide production and improved vascular function. At high doses, 1-Methyl-1-phenylguanidine; nitric acid can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-Methyl-1-phenylguanidine; nitric acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. Additionally, 1-Methyl-1-phenylguanidine; nitric acid can affect the synthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Methyl-1-phenylguanidine; nitric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues or cellular compartments. The localization and accumulation of 1-Methyl-1-phenylguanidine; nitric acid can influence its biological activity and overall effects on cellular function .
Subcellular Localization
1-Methyl-1-phenylguanidine; nitric acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1-Methyl-1-phenylguanidine; nitric acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is crucial for understanding its precise role in cellular processes .
Métodos De Preparación
The synthesis of 1-Methyl-1-phenylguanidine typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Industrial production methods may involve the use of metal-catalyzed guanidylation or polymer-supported guanidylation to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Methyl-1-phenylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents like nitric acid.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include carbodiimides, cyanamides, and various metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-Methyl-1-phenylguanidine is unique due to its combination of high basicity and ability to form hydrogen bonds. Similar compounds include:
Thiourea derivatives: Used as guanidylating agents.
Cyanamides: React with derivatized amines to form guanidines.
2-Aminoimidazolines: Cyclic guanidines present in many natural products.
These compounds share some properties with 1-Methyl-1-phenylguanidine but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
1-methyl-1-phenylguanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.HNO3/c1-11(8(9)10)7-5-3-2-4-6-7;2-1(3)4/h2-6H,1H3,(H3,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBWASRDUNJKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


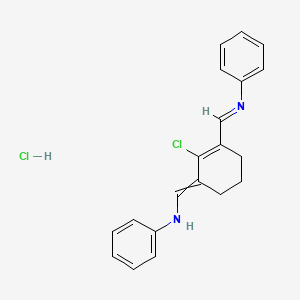
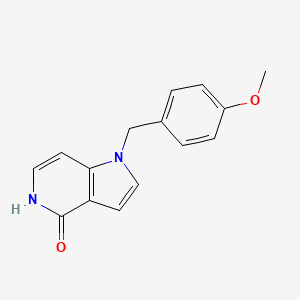

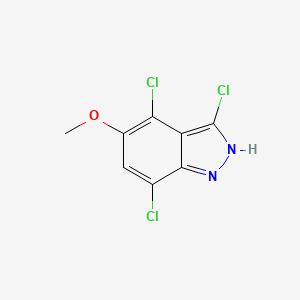



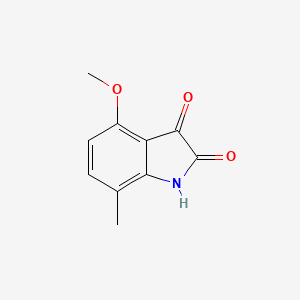




![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)

